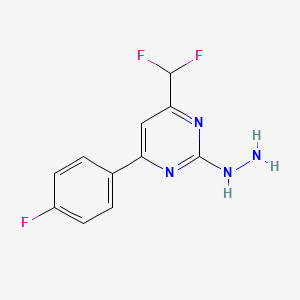

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine

描述

属性

IUPAC Name |

[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYHWIQCEGJKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185552 | |

| Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869952-74-9 | |

| Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Addition of the Difluoromethyl Group: The difluoromethyl group can be added using a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

化学反应分析

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the pyrimidine ring. Common reagents include alkyl halides and amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has been investigated for its potential as a therapeutic agent in various diseases.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown that it can inhibit the proliferation of human breast cancer cells, indicating potential as an anticancer drug candidate .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against resistant strains is particularly noteworthy .

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent.

- Pesticide Development : Initial studies suggest that derivatives of this compound may exhibit herbicidal properties, targeting specific weed species without affecting crop yields .

Data Table of Applications

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than those of existing chemotherapeutics, suggesting enhanced potency and specificity .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of the compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis, which was confirmed through further biochemical assays .

作用机制

The mechanism of action of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydrazinyl group may participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine

- Key Differences : Chlorophenyl replaces fluorophenyl; chlorine’s stronger electron-withdrawing effect increases lipophilicity (Cl vs. F: Cl has higher molar refractivity and hydrophobicity).

- Impact : Higher logP may enhance membrane permeability but reduce solubility compared to the fluorophenyl analog .

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

- Key Differences : Trifluoromethyl (CF₃) replaces difluoromethyl (CHF₂); CF₃ is more electronegative and sterically bulky.

4-(Difluoromethyl)-2-(ethanesulfonyl)-6-(4-fluorophenyl)pyrimidine

Heterocyclic and Functional Group Modifications

4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

- Key Differences: Pyrazolyl group replaces 4-fluorophenyl.

- Impact : May improve binding to aromatic residues in enzymes but alter pharmacokinetic profiles due to increased molecular weight (268.27 g/mol) .

4-Methyl-6-phenylpyrimidin-2-amine

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Pharmacological Potential

生物活性

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

- Molecular Formula : C11H9F3N4

- Molecular Weight : 254.21 g/mol

- CAS Number : 869952-74-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance its lipophilicity and bioavailability, which can lead to improved potency against specific biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on certain kinases that are crucial for tumor growth and metastasis. This inhibition can disrupt signaling pathways that promote cancer cell survival.

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

- Animal Models :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 4-(difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via metal-free cyclization reactions using β-CF₃ aryl ketones as precursors under mild conditions. Optimization involves adjusting reaction time (e.g., 2–6 hours), temperature (room temperature to reflux), and stoichiometry of guanidine nitrate or hydrazine derivatives. Ethanol is commonly used as a solvent, and sodium hydroxide facilitates cyclization. Yield improvements (up to 89%) are achieved through stepwise addition of base and TLC monitoring .**

Q. Which spectroscopic techniques are essential for characterizing fluorinated pyrimidines, and what critical data should be prioritized?

- Methodological Answer : Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and fluorine integration (e.g., δ ~160–165 ppm for ¹⁹F signals in aryl-fluorine groups) .

- HRMS : Validates molecular weight and purity (e.g., [M+1]+ peaks with <2 ppm error) .

- IR Spectroscopy : Identifies functional groups like C=N (1637 cm⁻¹) and N-H (3491 cm⁻¹) .

Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances accuracy .

Q. What safety protocols are critical when handling hydrazinyl and fluorinated intermediates?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile fluorinated byproducts. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste must be segregated into halogenated organic containers and treated via professional waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) influence the biological activity of pyrimidine derivatives?

- Methodological Answer : Fluorine substitution enhances lipophilicity and metabolic stability. For example:

- Difluoromethyl : Increases hydrogen-bonding potential and bioavailability compared to trifluoromethyl.

- 4-Fluorophenyl : Enhances π-π stacking with biological targets like kinase enzymes.

Activity can be evaluated via MIC assays against bacterial strains (e.g., S. aureus) and cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) . SAR studies should correlate substituent electronic profiles (Hammett constants) with activity trends .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for fluorinated pyrimidines?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Solutions include:

- Variable-temperature NMR : To freeze conformational exchange (e.g., -40°C to 25°C) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.

- X-ray crystallography : Provides definitive structural validation (e.g., dihedral angles between pyrimidine and aryl rings) .

Q. What computational approaches are effective for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., DHFR, EGFR) using flexible ligand sampling.

- MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy.

- QSAR Models : Relate descriptors (logP, polar surface area) to activity data for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。